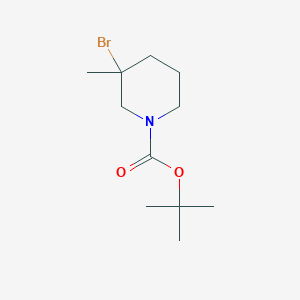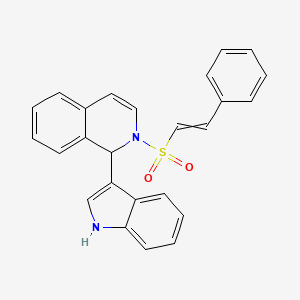
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is a complex organic compound that features an indole moiety, a styrylsulfonyl group, and a dihydroisoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the use of Rh(III)-catalyzed C–H functionalization reactions. For instance, the coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway can be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The styrylsulfonyl group can participate in redox reactions, affecting cellular pathways. The dihydroisoquinoline structure can enhance the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-indol-3-yl)ethan-1-one
- N-(1-ETHYL-1H-INDOL-3-YL)-N’-METHYLUREA
- Imidazo[1,5-a]indol-3-ones
Uniqueness
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is unique due to its combination of an indole moiety, a styrylsulfonyl group, and a dihydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C25H20N2O2S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-2-(2-phenylethenylsulfonyl)-1H-isoquinoline |
InChI |
InChI=1S/C25H20N2O2S/c28-30(29,17-15-19-8-2-1-3-9-19)27-16-14-20-10-4-5-11-21(20)25(27)23-18-26-24-13-7-6-12-22(23)24/h1-18,25-26H |
Clé InChI |
CCPRLRGFKQTUSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


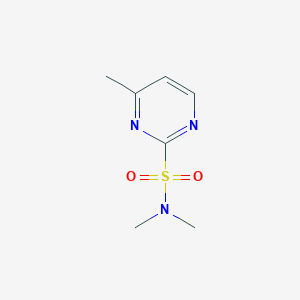
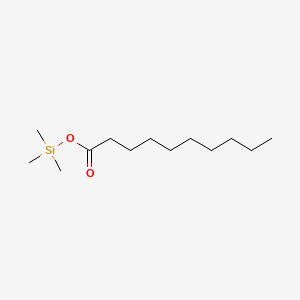

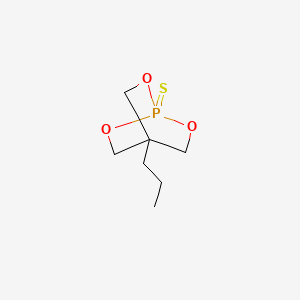

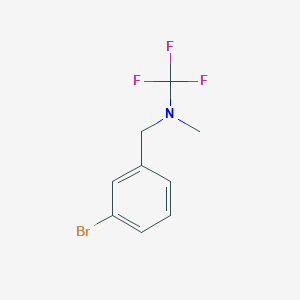
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
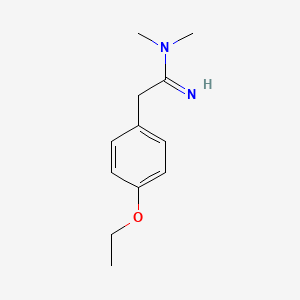
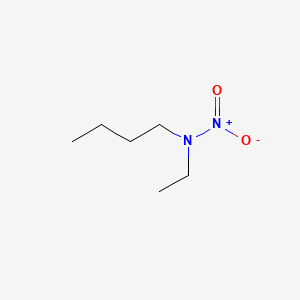
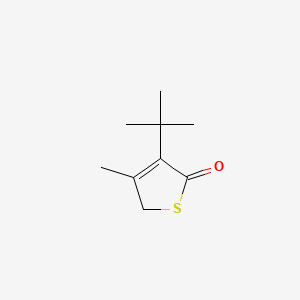
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
